molecular formula C15H19NO2 B12343851 3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

Katalognummer: B12343851
Molekulargewicht: 245.32 g/mol
InChI-Schlüssel: ALTNMIJLFVHACI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one is a heterocyclic compound with a quinoline core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with phenylhydrazine in the presence of an acid catalyst, followed by cyclization and oxidation steps . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Another heterocyclic compound with a different arrangement of nitrogen atoms.

    Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.

Uniqueness

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives .

Eigenschaften

Molekularformel

C15H19NO2

Molekulargewicht

245.32 g/mol

IUPAC-Name

3-hydroxy-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one

InChI

InChI=1S/C15H19NO2/c17-14-11-8-4-5-9-12(11)16-13(15(14)18)10-6-2-1-3-7-10/h1-3,6-7,11-13,15-16,18H,4-5,8-9H2

InChI-Schlüssel

ALTNMIJLFVHACI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C(=O)C(C(N2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.